molecular formula C23H15ClF6N4O3 B11103438 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11103438
M. Wt: 544.8 g/mol
InChI Key: REGTZJILXXRKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, dimethoxyphenyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Chloro and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).

    Attachment of the Dimethoxyphenyl and Phenyl Groups: These groups are typically introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while nucleophilic substitution of the chloro group can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of trifluoromethyl groups, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can provide a scaffold for specific interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(3,4-dimethoxyphenyl)-7-(methyl)-N-[2-(methyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(methyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of multiple trifluoromethyl groups. These groups significantly influence its chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C23H15ClF6N4O3

Molecular Weight

544.8 g/mol

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H15ClF6N4O3/c1-36-15-8-7-11(9-16(15)37-2)14-10-17(23(28,29)30)34-20(31-14)18(24)19(33-34)21(35)32-13-6-4-3-5-12(13)22(25,26)27/h3-10H,1-2H3,(H,32,35)

InChI Key

REGTZJILXXRKSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.